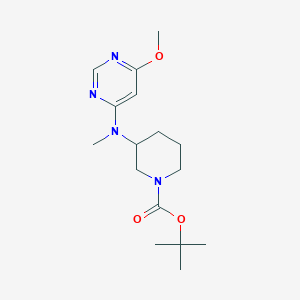

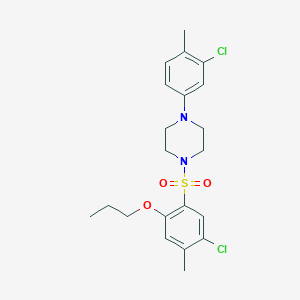

![molecular formula C20H15F3N6O3 B2373880 N-(3-(Trifluormethyl)phenyl)-2-(3-(4-Methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamid CAS No. 847387-03-5](/img/structure/B2373880.png)

N-(3-(Trifluormethyl)phenyl)-2-(3-(4-Methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H15F3N6O3 and its molecular weight is 444.374. The purity is usually 95%.

BenchChem offers high-quality 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese neuer Ringsysteme

Die Verbindung wird bei der Synthese neuer Ringsysteme wie Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepin verwendet . Dieser Prozess beinhaltet eine dreistufige Reaktionssequenz und ist atomeffizient .

Antiproliferative Aktivitäten

Einige Derivate der Verbindung wurden auf ihre antiproliferativen Aktivitäten gegen fünf menschliche Krebszelllinien gynäkologischen Ursprungs getestet . Dies deutet auf potenzielle Anwendungen in der Krebsforschung und -behandlung hin.

Anti-Magenkrebs-Effekt

Die Verbindung wurde in quantitativen Struktur-Aktivitätsbeziehungsstudien (QSAR) verwendet, um den Anti-Magenkrebs-Effekt von [1,2,3]Triazolo[4,5-d]pyrimidin-Derivaten vorherzusagen . Dies könnte bei der Entwicklung neuer Medikamente gegen Magenkrebs helfen.

LSD1-Inhibitoren

Das [1,2,3]Triazolo[4,5-d]pyrimidin-Gerüst der Verbindung kann als Vorlage für die Entwicklung neuer LSD1-Inhibitoren verwendet werden . LSD1 ist ein Protein, das eine Schlüsselrolle bei der Genexpression spielt, und seine Inhibitoren haben potenzielle therapeutische Anwendungen.

c-Met-Inhibitoren

Die Verbindung wurde bei der Entwicklung und Synthese neuartiger 3H-[1,2,3]Triazolo[4,5-d]pyrimidine als potenzielle c-Met-Inhibitoren verwendet . c-Met ist ein Protein, das an verschiedenen Krebsarten beteiligt ist, daher könnten Inhibitoren therapeutische Vorteile haben.

Arzneimittelforschung

Die Struktur und Eigenschaften der Verbindung können in Zukunft zur Absonderung effizienter und neuartiger Medikamente verwendet werden . Dies könnte den Prozess der Arzneimittelforschung beschleunigen und zur Entwicklung neuer Behandlungen für verschiedene Krankheiten führen.

Wirkmechanismus

Target of Action

Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibitUSP28 , a ubiquitin-specific protease .

Mode of Action

Docking studies of related compounds suggest that the interaction between the nitrogen atom in the pyridine ring and a methionine residue (met332) could be responsible for the improved activity of certain derivatives .

Biochemical Pathways

It’s worth noting that usp28, a potential target of similar compounds, plays a crucial role in the regulation of various cellular processes, including dna damage response, cell cycle progression, and chromosomal stability .

Result of Action

Similar compounds have shown antiproliferative activities against various human cancer cell lines .

Eigenschaften

IUPAC Name |

2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N6O3/c1-32-15-7-5-14(6-8-15)29-18-17(26-27-29)19(31)28(11-24-18)10-16(30)25-13-4-2-3-12(9-13)20(21,22)23/h2-9,11H,10H2,1H3,(H,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBMDSYWRZVPPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

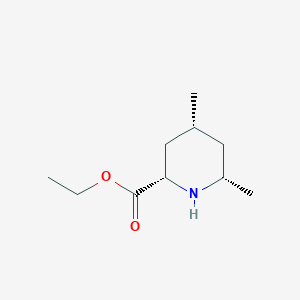

![2-(benzylthio)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2373803.png)

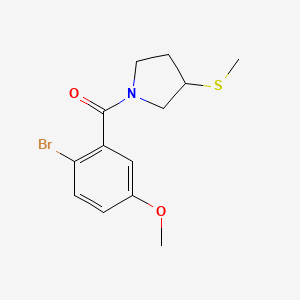

![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2373805.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2373807.png)

![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2373810.png)

![2-[(1-Benzylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2373820.png)